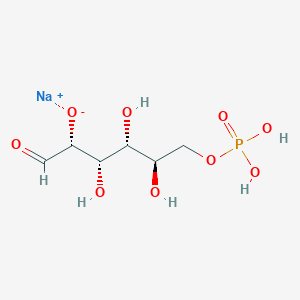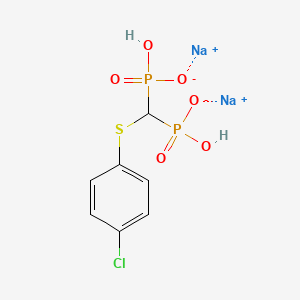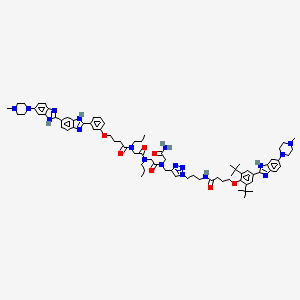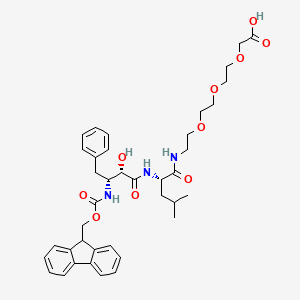
D-Glucose 6-phosphate (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucose 6-phosphate (sodium) is a sodium salt of D-Glucose 6-phosphate, a phosphorylated form of glucose. It is a crucial intermediate in various metabolic pathways, including glycolysis and the pentose phosphate pathway. This compound plays a significant role in cellular energy production and storage, making it essential for numerous biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Glucose 6-phosphate (sodium) can be synthesized through the phosphorylation of glucose. This reaction is typically catalyzed by the enzyme hexokinase or glucokinase, which transfers a phosphate group from ATP to glucose, forming D-Glucose 6-phosphate. The sodium salt form is then obtained by neutralizing the resulting compound with sodium hydroxide .
Industrial Production Methods
Industrial production of D-Glucose 6-phosphate (sodium) involves enzymatic processes using immobilized enzymes to ensure high yield and purity. The process includes the use of glucose and ATP in the presence of hexokinase or glucokinase, followed by purification and crystallization to obtain the sodium salt .
Chemical Reactions Analysis
Types of Reactions
D-Glucose 6-phosphate (sodium) undergoes various chemical reactions, including:
Isomerization: It can be converted to fructose-6-phosphate by phosphoglucose isomerase during glycolysis.
Hydrolysis: It can be hydrolyzed to glucose and inorganic phosphate by glucose-6-phosphatase.
Common Reagents and Conditions
Oxidation: Glucose-6-phosphate dehydrogenase, NADP+ as a cofactor.
Isomerization: Phosphoglucose isomerase, physiological pH and temperature.
Hydrolysis: Glucose-6-phosphatase, acidic or neutral pH.
Major Products Formed
Oxidation: 6-Phosphogluconate and NADPH.
Isomerization: Fructose-6-phosphate.
Hydrolysis: Glucose and inorganic phosphate.
Scientific Research Applications
D-Glucose 6-phosphate (sodium) has numerous applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: Plays a role in metabolic studies, particularly in glycolysis and the pentose phosphate pathway.
Medicine: Investigated for its role in metabolic disorders such as glycogen storage diseases.
Industry: Utilized in the production of biofuels and bioplastics through microbial fermentation processes.
Mechanism of Action
D-Glucose 6-phosphate (sodium) exerts its effects by participating in key metabolic pathways:
Pentose Phosphate Pathway: It is oxidized by glucose-6-phosphate dehydrogenase to produce NADPH and ribose-5-phosphate, which are essential for biosynthetic reactions and antioxidant defense.
Glycogen Synthesis: It is converted to glucose-1-phosphate by phosphoglucomutase, which is then used for glycogen synthesis.
Comparison with Similar Compounds
Similar Compounds
Fructose 6-phosphate: An isomer of D-Glucose 6-phosphate, involved in glycolysis.
Glucose 1-phosphate: Another phosphorylated form of glucose, involved in glycogen synthesis.
6-Phosphogluconate: A product of the oxidation of D-Glucose 6-phosphate in the pentose phosphate pathway.
Uniqueness
D-Glucose 6-phosphate (sodium) is unique due to its central role in multiple metabolic pathways, serving as a key intermediate in both energy production and biosynthetic processes. Its ability to be converted into various other important metabolites highlights its versatility and significance in cellular metabolism .
Properties
Molecular Formula |
C6H12NaO9P |
|---|---|
Molecular Weight |
282.12 g/mol |
IUPAC Name |
sodium;(2R,3R,4R,5R)-3,4,5-trihydroxy-1-oxo-6-phosphonooxyhexan-2-olate |
InChI |
InChI=1S/C6H12O9P.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,9-11H,2H2,(H2,12,13,14);/q-1;+1/t3-,4+,5+,6+;/m0./s1 |
InChI Key |
WMDZTFJMKZDWKW-BTVCFUMJSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)[O-])O)O)O)OP(=O)(O)O.[Na+] |
Canonical SMILES |
C(C(C(C(C(C=O)[O-])O)O)O)OP(=O)(O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)

![5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)











